molecular formula C13H14N2O4S B2708714 ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1987263-11-5

ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2708714
CAS No.: 1987263-11-5
M. Wt: 294.33
InChI Key: GLFAUNILEFDARN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a phenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazine ring, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAUNILEFDARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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